N,N-Diethyl-6-methoxynaphthalene-2-carboxamide
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Overview
Description
N,N-Diethyl-6-methoxynaphthalene-2-carboxamide is an organic compound belonging to the class of naphthalene derivatives It is characterized by the presence of a methoxy group at the 6th position and a diethylcarboxamide group at the 2nd position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-6-methoxynaphthalene-2-carboxamide typically involves the reaction of 6-methoxynaphthalene-2-carboxylic acid with diethylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which then reacts with diethylamine to yield the desired carboxamide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-6-methoxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.
Major Products Formed
Oxidation: Formation of 6-hydroxy-2-naphthalenecarboxamide.
Reduction: Formation of N,N-diethyl-6-methoxy-2-naphthylamine.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
N,N-Diethyl-6-methoxynaphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Diethyl-6-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-6-methoxynaphthalene-2-carboxamide
- N,N-Diethyl-6-hydroxynaphthalene-2-carboxamide
- N,N-Diethyl-6-methoxynaphthalene-2-sulfonamide
Uniqueness
N,N-Diethyl-6-methoxynaphthalene-2-carboxamide is unique due to the presence of both the methoxy and diethylcarboxamide groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical transformations and applications .
Properties
CAS No. |
108710-99-2 |
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Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
N,N-diethyl-6-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C16H19NO2/c1-4-17(5-2)16(18)14-7-6-13-11-15(19-3)9-8-12(13)10-14/h6-11H,4-5H2,1-3H3 |
InChI Key |
BXRHXRKQJQYSFL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(C=C1)C=C(C=C2)OC |
Origin of Product |
United States |
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